1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole
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Overview
Description
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole typically involves multistep organic reactions. One common method includes:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbon disulfide, followed by alkylation.
Introduction of Ethenyl Groups: The ethenyl groups can be introduced via Heck coupling reactions, where a vinyl halide reacts with an alkene in the presence of a palladium catalyst.
Sulfanyl Linkage Formation: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted triazoles.
Substitution: Various substituted triazoles depending on the nucleophile or electrophile used.
Scientific Research Applications
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole depends on its application:
Antimicrobial Activity: It may inhibit microbial growth by interacting with essential enzymes or disrupting cell membranes.
Coordination Chemistry: Acts as a ligand, forming complexes with metal ions, which can be used in catalysis or material science.
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-3-(methylsulfanyl)-5-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethenyl group.
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole: Lacks the methyl group on the triazole ring.
Properties
CAS No. |
108078-98-4 |
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Molecular Formula |
C7H9N3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-ethenyl-3-ethenylsulfanyl-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C7H9N3S/c1-4-10-6(3)8-7(9-10)11-5-2/h4-5H,1-2H2,3H3 |
InChI Key |
UGUAGHXMEYLBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C=C)SC=C |
Origin of Product |
United States |
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